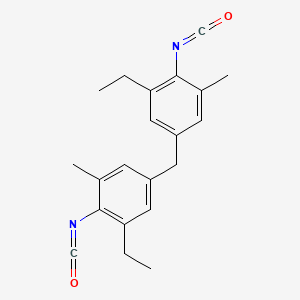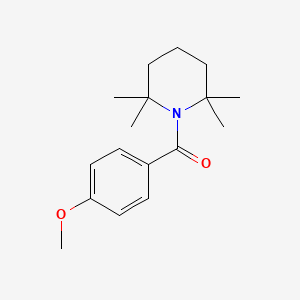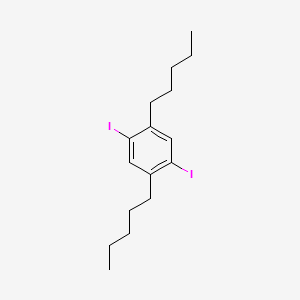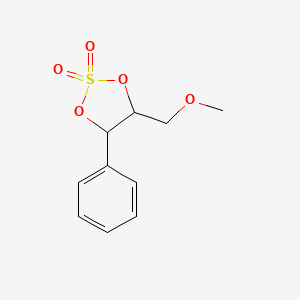
1,1'-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) is an organic compound with the molecular formula C17H18N2O2. It is a derivative of benzene and contains two isocyanate groups, which are highly reactive functional groups. This compound is used in various industrial applications, particularly in the production of polyurethane foams and elastomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) typically involves the reaction of 3-ethyl-5-methylbenzene-1,2-diamine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:
Step 1: 3-ethyl-5-methylbenzene-1,2-diamine is dissolved in an inert solvent such as dichloromethane.
Step 2: Phosgene is introduced into the reaction mixture at a controlled temperature, usually around 0-5°C.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion of the diamine to the diisocyanate.
Step 4: The product is purified by distillation or recrystallization to obtain pure 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Safety measures are strictly enforced to handle phosgene and other hazardous chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, typically at room temperature.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential use in drug delivery systems due to its reactivity with biological molecules.
Medicine: Investigated for its potential use in the development of medical implants and prosthetics.
Industry: Widely used in the production of polyurethane foams, elastomers, and coatings.
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The compound’s reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) can be compared with other diisocyanates such as:
1,6-Hexamethylene diisocyanate (HDI): Used in the production of polyurethanes with different properties.
Toluene diisocyanate (TDI): Commonly used in the production of flexible polyurethane foams.
4,4’-Methylenebis(phenyl isocyanate) (MDI): Used in the production of rigid polyurethane foams.
The uniqueness of 1,1’-Methylenebis(3-ethyl-4-isocyanato-5-methylbenzene) lies in its specific structure, which imparts distinct properties to the polyurethanes formed from it, such as enhanced flexibility and durability.
Eigenschaften
CAS-Nummer |
197441-30-8 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-ethyl-5-[(3-ethyl-4-isocyanato-5-methylphenyl)methyl]-2-isocyanato-3-methylbenzene |
InChI |
InChI=1S/C21H22N2O2/c1-5-18-10-16(7-14(3)20(18)22-12-24)9-17-8-15(4)21(23-13-25)19(6-2)11-17/h7-8,10-11H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
BQAVEAXODNAXKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)C)N=C=O)CC)C)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)


![Acetamide,N,N-bis(isopropyl)-2-[[1-[2-(4-methyl-piperidin-1-YL)-2-oxoethyl]-1H-benzo[D]imidazol-2-YL]thio]-](/img/structure/B12576195.png)

![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)

![N~1~-(2,2-Diphenylethyl)-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12576245.png)
![Oxirane, 2-phenyl-3-[(triphenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B12576256.png)

